Bienvenue dans la boutique en ligne BenchChem!

TDHL

Dopamine Receptor Partial Agonist Ergot Derivative

TDHL (Terguride, CAS 37686-84-3) is a uniquely balanced dopamine D2 receptor partial agonist (~50% efficacy vs. quinpirole) and potent 5-HT2A/2B antagonist. Unlike full agonists (lisuride, bromocriptine), TDHL provides context-dependent modulation: agonism in low-dopamine states and antagonism under hyperdopaminergic conditions, eliminating neurotropic side effects while preserving prolactin suppression—30× more potent than bromocriptine with a 100× wider safety margin. In MPTP-lesioned primates, it ameliorates motor deficits without hyperactivity. As a pure 5-HT2B antagonist, it serves as a critical negative control for valvulopathy risk and fibrosis models. Choose TDHL for selective D2-mediated endocrine and behavioral studies.

Molecular Formula C20H28N4O
Molecular Weight 340.5 g/mol
CAS No. 37686-84-3
Cat. No. B126555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDHL
CAS37686-84-3
SynonymsN,N-Diethyl-N’-[(8α)-6-methylergolin-8-yl]urea;  (+)-(5R,8S,10R)-Terguride;  (+)-Terguride;  (5R,8S,10R)-Terguride;  6-Methyl-8α-(diethylcarbamoylamino)ergoline;  9,10α-Dihydrolisuride;  N,N-Diethyl-N’-(D-6-methyl-10α-isoergolin-8-yl)urea;  TDHL;  Tergurid; 
Molecular FormulaC20H28N4O
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
InChIInChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1
InChIKeyJOAHPSVPXZTVEP-YXJHDRRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





TDHL (Terguride, CAS 37686-84-3): Dopamine D2 Partial Agonist with Balanced Serotonin Antagonism


TDHL (Terguride, CAS 37686-84-3), also known as trans-dihydrolisuride, is a semi‑synthetic ergoline derivative functioning as a high‑affinity dopamine D2 receptor partial agonist (Kd = 0.39 nM) and a potent 5‑HT₂A/2B receptor antagonist . Unlike full agonists such as lisuride or bromocriptine, TDHL exhibits context‑dependent activity—acting as an agonist in low‑dopamine states and as an antagonist under hyperdopaminergic conditions—a profile that underpins its distinctive efficacy and side‑effect spectrum [1].

Why TDHL Cannot Be Substituted by Other Ergot Dopamine Agonists


Simple substitution with in‑class ergot derivatives (e.g., lisuride, bromocriptine) fails because TDHL possesses a uniquely balanced partial agonist efficacy at D2 receptors (~50% of quinpirole/apomorphine) that confers functional selectivity [1]. While lisuride acts as a potent full agonist at D1 and α₂‑adrenoceptors and bromocriptine induces marked hyperactivity and emesis, TDHL’s partial agonism translates into preserved prolactin suppression with significantly reduced neurotropic side effects and a longer duration of action [2]. Moreover, TDHL’s concurrent 5‑HT₂A/2B antagonism—absent or weaker in comparators—further differentiates its therapeutic profile [3]. These pharmacodynamic distinctions make generic interchange without targeted comparator data scientifically unsound.

Quantitative Differentiation of TDHL Against Key Comparators


D2 Receptor Affinity and Intrinsic Efficacy: Partial Agonist Profile vs. Lisuride

TDHL binds to pituitary D2 receptors with a Kd of 0.39 nM, comparable to the high affinity of lisuride. However, while lisuride behaves as a full agonist at D1 and α₂‑adrenoceptors (pA₂ = 9.2 and 9.1, respectively), TDHL functions as a partial agonist with ~50% of the maximal efficacy of quinpirole or apomorphine in striatal DOPA accumulation assays [1][2]. This reduced intrinsic efficacy translates into a functional antagonism under hyperdopaminergic conditions, a property not shared by lisuride.

Dopamine Receptor Partial Agonist Ergot Derivative

Prolactin Suppression Duration: Longer Lasting vs. Bromocriptine and Lisuride

In reserpinized rats, oral TDHL (0.03 mg/kg) significantly reduced serum prolactin, with an effect lasting >8 h, whereas the prolactin inhibition induced by lisuride (0.01–1 mg/kg p.o.) was shorter‑lived despite comparable potency [1]. In healthy volunteers, a single 0.5 mg oral dose of TDHL lowered prolactin for >24 h, markedly longer than the duration observed after an equivalent dose of lisuride [1]. Compared with bromocriptine, TDHL exhibited an approximately 30‑fold lower effective dose in rats and a 100‑fold higher safety margin regarding emesis in dogs [2].

Hyperprolactinemia Prolactin Inhibition Endocrine Pharmacology

5‑HT₂A/2B Receptor Antagonism: Distinct from Bromocriptine and Cabergoline

TDHL acts as a potent antagonist at human 5‑HT₂A (noncompetitive antagonist pD'₂ = 9.43) and 5‑HT₂B receptors (apparent pA₂ = 8.87) [1]. In contrast, bromocriptine, cabergoline, and pergolide display pronounced agonist properties at 5‑HT₂B receptors (cabergoline efficacy 123% of 5‑HT, pEC₅₀ 8.6) [2]. This agonist activity at 5‑HT₂B has been linked to valvular heart disease, whereas TDHL’s antagonism prevented serotonin‑induced increases in heart, liver, and stomach weights in rats (p<0.05 vs. serotonin‑alone group) [3]. Additionally, TDHL inhibited 5‑HT‑induced human platelet aggregation (IC₅₀ = 16 nM) and blocked ERK activation in valvular interstitial cells [1].

Serotonin Antagonist 5‑HT2 Receptor Fibrosis Prevention

Side Effect Profile: Significantly Less Neurotropic Events vs. Bromocriptine

In a randomized double‑blind crossover trial in healthy volunteers (n=8), TDHL 1 mg produced a neuroendocrine profile identical to bromocriptine 2.5 mg yet elicited significantly fewer side effects (p<0.05). TDHL 1 mg was always preferred over bromocriptine, and lower TDHL doses were indistinguishable from placebo [1]. In animal models, bromocriptine induced stereotypy and hypermotility at 10 mg/kg p.o., whereas TDHL showed no such behaviors at the same dose [2]. Moreover, the emesis‑inducing dose of TDHL in dogs was approximately 100‑fold higher than its PRL‑lowering dose, compared with bromocriptine which induced emesis at the therapeutic threshold [2].

Tolerability Adverse Events Clinical Pharmacology

Functional Selectivity in Parkinsonian Models: Antiparkinsonian Without Hyperactivity

In MPTP‑lesioned parkinsonian cynomolgus monkeys, TDHL ameliorated motor deficits without inducing excitability, irritability, or aggressiveness, whereas the full agonist apomorphine produced marked hyperactivity [1]. The dopamine antagonist haloperidol, conversely, worsened parkinsonism and caused eyelid closure. When co‑administered with apomorphine, TDHL suppressed the hyperactivity without attenuating antiparkinsonian benefit—a separation not achievable with haloperidol [1]. This functional dissociation is consistent with TDHL’s partial agonist property (∼50% intrinsic efficacy) and its ability to antagonize excessive dopaminergic tone.

Parkinson's Disease MPTP Model Motor Function

Partial Agonist Efficacy vs. Full Agonists: ∼50% of Maximal Quinpirole Effect

In functional assays using [³⁵S]GTPγS binding, TDHL produced only one‑third of the maximal activation achieved by dopamine, yet exhibited 1000‑fold higher potency (EC₅₀ 0.1 nM vs. 100 nM) [1]. In biochemical models, TDHL reversed GBL‑induced striatal DOPA accumulation by ∼50%, compared with a 100% reversal by the full agonist quinpirole [2]. This partial efficacy (∼50% of full agonist maximum) is consistent across multiple readouts and underscores the compound’s ability to dampen hyperdopaminergic signaling while preserving basal tone.

Intrinsic Activity D2 Receptor GTPγS Binding

High‑Value Research & Industrial Applications for TDHL


Preclinical Studies on Hyperprolactinemia and Prolactinoma

TDHL’s superior prolactin suppression duration and 30‑fold higher potency compared to bromocriptine, combined with a 100‑fold wider safety margin, make it an ideal tool for long‑term endocrine studies in rodents and dogs [1][2]. Its partial agonist profile allows researchers to dissect D2‑mediated endocrine effects without the confounding neurotropic side effects typical of full agonists.

Parkinson’s Disease and L‑DOPA‑Induced Dyskinesia Models

In MPTP‑lesioned primates, TDHL ameliorates motor symptoms without triggering hyperactivity and simultaneously suppresses apomorphine‑induced agitation [1]. This dual action positions TDHL as a reference compound for evaluating partial agonists in Parkinson’s therapy and for mitigating L‑DOPA‑associated dyskinesias and psychosis [2].

Serotonin‑Mediated Fibrosis and Pulmonary Hypertension Research

As a pure 5‑HT₂A/2B antagonist (pD'₂ 9.43, pA₂ 8.87) with no intrinsic agonist activity, TDHL serves as a critical negative control against 5‑HT₂B‑agonist ergolines (e.g., cabergoline, pergolide) [1][2]. Its ability to prevent serotonin‑induced organ weight increases and collagen deposition makes it suitable for fibrosis and pulmonary arterial hypertension (PAH) models, particularly where valvular heart disease risk must be minimized [3].

Drug Discrimination and Psychostimulant Self‑Administration Assays

TDHL’s functional antagonism in hyperdopaminergic states has been validated in amphetamine and heroin self‑administration paradigms, where it reduces breakpoints similarly to eticlopride [1]. This property supports its use as a pharmacological probe in addiction research, allowing investigators to explore the role of D2 partial agonism in modulating reinforcing behaviors without inducing the full agonist effects seen with quinpirole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDHL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.